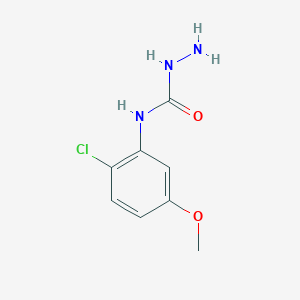
3-Amino-1-(2-chloro-5-methoxyphenyl)urea
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is characterized by a phenyl group linked to one nitrogen atom of a urea group . The molecular weight of this compound is 215.64 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea include its molecular formula (C8H10ClN3O2), molecular weight (215.64 g/mol), and its solubility in water and organic solvents such as methanol and acetone. Other properties like melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique
Herbicide and Nematicide Degradation
Studies have shown that certain urea derivatives, like Maloran (a selective herbicide and nematicide), undergo microbial degradation in soil, leading to minimal accumulation of phytotoxic residues. This is crucial for understanding the environmental impact and degradation pathways of such compounds (Katz & Strusz, 1968).
Chemical Structure and Unfolding
Research on heterocyclic ureas (amides) has explored their conformational behavior and their potential to form multiply hydrogen-bonded complexes. This is relevant in the study of molecular self-assembly and mimicking biological processes (Corbin et al., 2001).
Anticancer and Enzyme Inhibition Potential
Several urea derivatives have been investigated for their potential in inhibiting enzymes like urease, β-glucuronidase, and phosphodiesterase. Some of these compounds also exhibit in vitro anticancer activity, which is significant for developing new therapeutic agents (Mustafa et al., 2014).
Free Radical Scavenging
Urea derivatives are also studied for their ability to act as free radical scavengers. This property is crucial in medical research, particularly in reducing myocardial infarct size and understanding cellular oxidative stress (Yamashita et al., 2000).
Structural Analysis
Detailed structural analysis of urea compounds, including their synthesis and characterization, is fundamental in chemistry. This knowledge aids in the development of new compounds with specific physical and chemical properties (Mørkved, 1986).
Translation Initiation Inhibition
N,N'-diarylureas, a type of urea derivative, have been identified as activators of the eIF2α kinase and have shown potential in inhibiting cancer cell proliferation. This is critical in the field of cancer research and drug development (Denoyelle et al., 2012).
Propriétés
IUPAC Name |
1-amino-3-(2-chloro-5-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMMPYRWURYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-chloro-5-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



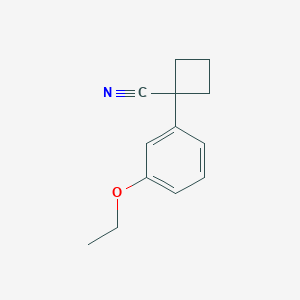

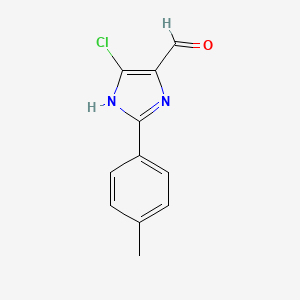

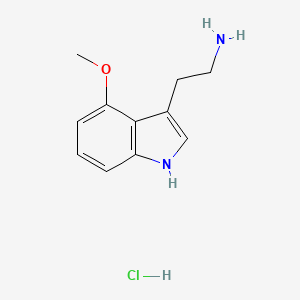
![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)
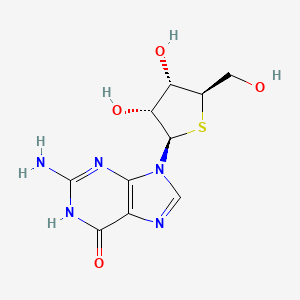
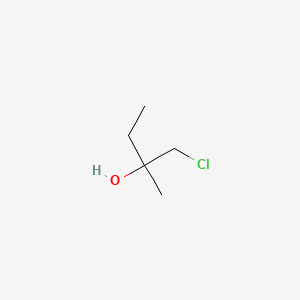

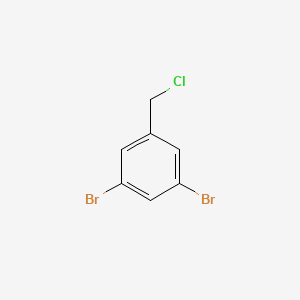
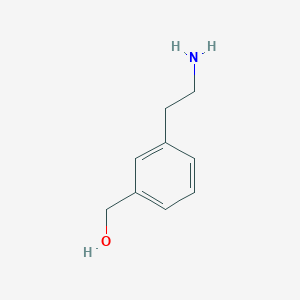
![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile](/img/structure/B3281970.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)